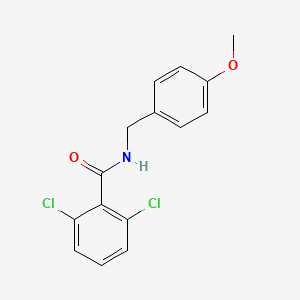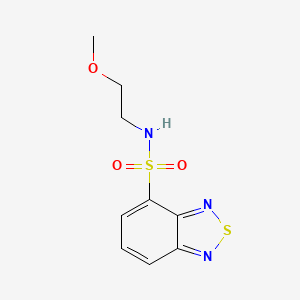
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as AIM-100, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign and has since been studied extensively for its mechanism of action and potential therapeutic applications.
Mechanism of Action
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide binds to the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This inhibition leads to decreased cell survival and proliferation, ultimately resulting in apoptosis. This compound has also been shown to inhibit other kinases, including PDK1 and SGK1, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites by targeting the Plasmodium falciparum protein kinase PfPK7. This compound has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide in lab experiments is its specificity for Akt and other kinases, which allows for targeted inhibition of these proteins. However, one limitation is its potential off-target effects on other proteins, which may complicate data interpretation. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some research groups.
Future Directions
There are several potential future directions for research on N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is the development of more potent and selective inhibitors of Akt and other kinases, which may have improved efficacy and fewer off-target effects. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation, may enhance its anti-tumor effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
Synthesis Methods
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide involves the reaction of 1H-indole-3-carbaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to produce high yields of pure this compound for use in scientific research.
Scientific Research Applications
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been studied for its potential use in cancer treatment, specifically as a small molecule inhibitor of the protein kinase Akt. Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of many types of cancer. Inhibition of Akt with this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20-6-8-21(9-7-20)12-16(22)19-18-11-13-10-17-15-5-3-2-4-14(13)15/h2-5,10-11,17H,6-9,12H2,1H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKBQBJXBZMFC-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)

![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6030091.png)

![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N~2~-benzyl-N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methylcyclopropyl)propanamide](/img/structure/B6030122.png)
![dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
![N-(1-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B6030136.png)
![2-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6030142.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)